

Application Notes and Protocols: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid in Peptidomimetics

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Compound of Interest

Compound Name: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Cat. No.: B064439

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a conformationally constrained β -amino acid that serves as a valuable building block in the design of peptidomimetics.[1][2] Its rigid cyclopentane scaffold introduces specific conformational pre-organization into peptide backbones, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their natural peptide counterparts.[3] The incorporation of this non-natural amino acid can influence the secondary structure of peptides, promoting the formation of stable turns or helical structures.[4] These structural constraints are crucial for mimicking the bioactive conformation of peptides and for the rational design of novel therapeutic agents.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[6][7] This document provides an overview of the application of **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid** in peptidomimetics, including representative data, detailed experimental protocols, and a relevant signaling pathway.

Data Presentation

The incorporation of constrained amino acids like (1R,3S)-3-aminocyclopentane carboxylic acid can significantly impact the biological activity of peptides. While specific quantitative data for peptidomimetics containing this exact residue is not readily available in the public domain, we can infer its potential impact from studies on closely related analogs. For instance, the substitution of proline with different stereoisomers of 2-aminocyclopentane carboxylic acid in morphiceptin analogs has been shown to modulate activity at opioid receptors.[8][9] The following table presents hypothetical, yet representative, data based on such studies to illustrate the potential effects of incorporating this constrained β -amino acid on receptor binding affinity.

Compound	Modification	Target Receptor	Binding Affinity (K _i , nM)	Relative Potency
Morphiceptin (Parent Peptide)	Tyr-Pro-Phe-Pro-NH ₂	μ -Opioid Receptor	10	1
Analog 1	Tyr-[(1R,2S)-2-ACPC]-Phe-Pro-NH ₂	μ -Opioid Receptor	5	2
Analog 2	Tyr-[(1S,2R)-2-ACPC]-Phe-Pro-NH ₂	μ -Opioid Receptor	50	0.2
Analog 3	Tyr-[(1R,3S)-3-ACPC]-Phe-Pro-NH ₂	μ -Opioid Receptor	8	1.25

Note: The data in this table is illustrative and based on qualitative findings from analogs to demonstrate the potential impact of stereochemistry and conformational constraint on biological activity. ACPC refers to aminocyclopentane carboxylic acid.[8][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid**

This protocol describes the manual solid-phase synthesis of a model pentapeptide (Tyr-X-Gly-Phe-Met-NH₂, where X = (1R,3S)-3-aminocyclopentane carboxylic acid) using Boc chemistry.

Materials:

- Rink Amide MBHA resin
- Boc-L-Met-OH, Boc-L-Phe-OH, Boc-Gly-OH, **Boc-(1R,3S)-3-aminocyclopentane carboxylic acid**, Boc-L-Tyr(2-Br-Z)-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- Piperidine
- Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling and Preparation:

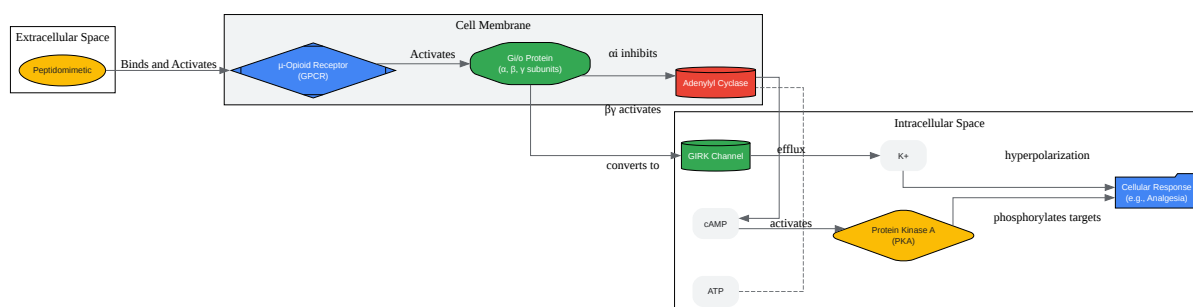
- Place Rink Amide MBHA resin (0.1 mmol scale) in a solid-phase synthesis vessel.
- Swell the resin in DMF for 1 hour at room temperature with gentle agitation.
- Drain the DMF.
- Fmoc-Deprotection (if starting with Fmoc-protected resin):
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.
 - Drain and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min).
- First Amino Acid Coupling (Boc-L-Met-OH):
 - In a separate vial, dissolve Boc-L-Met-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBT (0.3 mmol, 3 eq.) in DMF.
 - Add DIEA (0.6 mmol, 6 eq.) and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 2 hours at room temperature.
 - Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
 - Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
- Boc-Deprotection:
 - Wash the resin with DCM (3 x 1 min).
 - Add 50% TFA in DCM to the resin and agitate for 2 minutes.
 - Drain and add a fresh 50% TFA in DCM solution and agitate for 30 minutes.

- Drain and wash with DCM (3 x 1 min), isopropanol (2 x 1 min), and DCM (3 x 1 min).
- Neutralization:
 - Wash the resin with DMF (3 x 1 min).
 - Add 10% DIEA in DMF and agitate for 5 minutes. Repeat this step once.
 - Wash the resin with DMF (3 x 1 min).
- Subsequent Amino Acid Couplings:
 - Repeat steps 3 (using the next Boc-protected amino acid in the sequence: Boc-L-Phe-OH, Boc-Gly-OH, **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid**, Boc-L-Tyr(2-Br-Z)-OH), 4, and 5 until the desired peptide sequence is assembled.
- Final Boc Deprotection:
 - After the final coupling, perform the Boc-deprotection (step 4) one last time.
- Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin with DCM (5 x 1 min) and dry under vacuum.
 - Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide under vacuum.
- Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry.

Visualization of a Relevant Signaling Pathway

Peptidomimetics containing constrained amino acids are often designed to target G-protein coupled receptors (GPCRs). For instance, morphiceptin and its analogs target the μ -opioid receptor, a classic example of a GPCR.[10] The following diagram illustrates the general signaling pathway initiated by the activation of the μ -opioid receptor.



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Caption: Mu-opioid receptor signaling pathway.

Conclusion

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a powerful tool for the design of peptidomimetics with potentially enhanced therapeutic properties. Its rigid structure can enforce bioactive conformations, leading to improved receptor affinity and selectivity, as well as increased resistance to enzymatic degradation. The straightforward incorporation of this building block using standard Boc-SPPS protocols makes it an accessible component for drug discovery and development programs aimed at creating novel peptide-based therapeutics. Further research into peptidomimetics containing this specific residue is warranted to fully elucidate their pharmacological profiles and therapeutic potential.

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